An In-depth Technical Guide to 6-Amino-2-propylhexanoic Acid: A Molecule of Untapped Potential
An In-depth Technical Guide to 6-Amino-2-propylhexanoic Acid: A Molecule of Untapped Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current state of scientific knowledge regarding 6-Amino-2-propylhexanoic acid. A thorough review of publicly available scientific literature and chemical databases reveals a significant knowledge gap; there is a notable absence of published data on the biological activity of this specific molecule. This guide, therefore, takes a unique approach. It begins by consolidating the known physicochemical properties of 6-Amino-2-propylhexanoic acid. Subsequently, it embarks on a hypothesis-driven exploration of its potential biological activities, drawing parallels with structurally analogous compounds that have well-documented neurological effects. This document is intended not as a definitive record of established facts, but as a foundational roadmap to inspire and guide future research into this promising, yet uncharacterized, chemical entity. We will explore its potential as a modulator of the GABAergic system and its prospective role as an anticonvulsant, providing detailed, field-proven experimental protocols to test these hypotheses.
Introduction: The Known and the Unknown
6-Amino-2-propylhexanoic acid is a substituted amino acid with a molecular formula of C9H19NO2[1]. While its chemical structure is defined and its basic properties can be computed, its biological role remains an open question. The scientific community has extensively studied its structural isomer, 6-aminohexanoic acid (also known as ε-aminocaproic acid), for its antifibrinolytic properties and its use as a flexible linker in peptide synthesis[2][3]. However, the introduction of a propyl group at the alpha-carbon (C2) of the hexanoic acid backbone in 6-Amino-2-propylhexanoic acid creates a chiral center and significantly alters its steric and electronic profile, suggesting that its biological activities are likely to be distinct from its well-studied isomer.
This guide will proceed by first detailing the known chemical characteristics of 6-Amino-2-propylhexanoic acid. It will then delve into a series of scientifically grounded hypotheses regarding its potential biological functions, with a primary focus on its potential as a novel neuromodulatory agent.
Physicochemical Properties of 6-Amino-2-propylhexanoic Acid
A summary of the key computed physicochemical properties of 6-Amino-2-propylhexanoic acid is presented in Table 1. These properties provide a foundational understanding of the molecule's behavior and can inform initial experimental design, such as solubility and potential for crossing the blood-brain barrier.
| Property | Value | Source |
| Molecular Formula | C9H19NO2 | [1] |
| Molecular Weight | 173.25 g/mol | [1] |
| IUPAC Name | 6-amino-2-propylhexanoic acid | [1] |
| CAS Number | 4751-72-8 | [1] |
| Topological Polar Surface Area | 63.3 Ų | [1] |
| XLogP3 | -1.0 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 7 | [1] |
Table 1: Computed Physicochemical Properties of 6-Amino-2-propylhexanoic acid.
Hypothesis-Driven Exploration of Biological Activity
The structural features of 6-Amino-2-propylhexanoic acid, particularly the presence of a gamma-amino acid-like backbone with an alpha-substituent, bear a resemblance to several classes of neurologically active compounds. This section will explore two primary hypotheses for its potential biological activity.
Hypothesis 1: A Novel GABA Analogue with Potential GABAergic Modulatory Activity
Rationale:
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system[4]. Molecules that mimic GABA's structure can interact with components of the GABAergic system, such as GABA receptors or the GABA metabolic enzyme, GABA transaminase (GABA-T). Valproic acid (2-propylpentanoic acid), a widely used antiepileptic drug, enhances GABAergic transmission by inhibiting GABA-T and stimulating GABA synthesis[5][6][7]. While not a direct GABA analogue, its alpha-propyl substituent is a key feature. Similarly, pregabalin, another anticonvulsant, is a GABA analogue that exerts its effects by binding to the α2δ subunit of voltage-gated calcium channels, thereby reducing the release of excitatory neurotransmitters[8][9][10].
The structure of 6-Amino-2-propylhexanoic acid, with its amino group and carboxylic acid separated by a flexible carbon chain, and an alpha-propyl group, suggests it could potentially interact with the GABAergic system.
Hypothesized Mechanism of Action:
6-Amino-2-propylhexanoic acid may act through one or more of the following mechanisms:
-
Direct GABA Receptor Agonism/Antagonism: It could bind to and either activate (agonist) or block (antagonist) GABAA or GABAB receptors.
-
Inhibition of GABA Transaminase (GABA-T): The molecule could act as an inhibitor of GABA-T, leading to increased synaptic concentrations of GABA.
-
Modulation of Voltage-Gated Calcium Channels: Similar to pregabalin, it might bind to the α2δ subunit of voltage-gated calcium channels.
The following diagram illustrates the potential points of interaction for 6-Amino-2-propylhexanoic acid within a GABAergic synapse.
Caption: Hypothesized interactions of 6-Amino-2-propylhexanoic acid in a GABAergic synapse.
Hypothesis 2: An Anticonvulsant Agent for Neurological Disorders
Rationale:
The structural similarities to known anticonvulsants like valproic acid and pregabalin provide a strong basis for hypothesizing that 6-Amino-2-propylhexanoic acid may possess anticonvulsant properties[5][8]. Many amino acid derivatives have been explored for their anticonvulsant activities[11][12]. The presence of the alpha-propyl group could influence its lipophilicity and ability to cross the blood-brain barrier, which is a critical factor for centrally acting drugs.
Proposed Experimental Validation:
The anticonvulsant potential of 6-Amino-2-propylhexanoic acid can be evaluated using well-established animal models of seizures.
Proposed Experimental Protocols for Hypothesis Validation
To move from hypothesis to evidence, a structured experimental plan is essential. The following protocols are standard in the field of neuropharmacology and are designed to rigorously test the proposed biological activities of 6-Amino-2-propylhexanoic acid.
In Vitro Assays for GABAergic Activity
4.1.1. GABA Receptor Binding Assay
-
Objective: To determine if 6-Amino-2-propylhexanoic acid binds to GABAA or GABAB receptors.
-
Methodology:
-
Prepare synaptic membrane fractions from rodent brains.
-
Incubate the membrane preparations with a radiolabeled ligand specific for either GABAA receptors (e.g., [³H]muscimol) or GABAB receptors (e.g., [³H]CGP54626).
-
Add varying concentrations of 6-Amino-2-propylhexanoic acid to compete with the radioligand for binding.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value, which represents the concentration of 6-Amino-2-propylhexanoic acid that inhibits 50% of the specific binding of the radioligand.
-
4.1.2. GABA Transaminase (GABA-T) Inhibition Assay
-
Objective: To assess the inhibitory effect of 6-Amino-2-propylhexanoic acid on GABA-T activity.
-
Methodology:
-
Purify GABA-T from a biological source or use a commercially available recombinant enzyme.
-
Prepare a reaction mixture containing GABA, α-ketoglutarate, and the enzyme.
-
Add varying concentrations of 6-Amino-2-propylhexanoic acid to the reaction mixture.
-
Incubate the mixture and monitor the formation of the product, glutamate or succinic semialdehyde, using a spectrophotometric or fluorometric method.
-
Determine the IC50 value for the inhibition of GABA-T activity.
-
In Vivo Models for Anticonvulsant Activity
4.2.1. Maximal Electroshock (MES) Seizure Test
-
Objective: To evaluate the efficacy of 6-Amino-2-propylhexanoic acid in a model of generalized tonic-clonic seizures.
-
Methodology:
-
Administer varying doses of 6-Amino-2-propylhexanoic acid (or vehicle control) to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal or oral).
-
After a predetermined time for drug absorption, deliver a brief electrical stimulus through corneal or ear-clip electrodes to induce a seizure.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Determine the ED50, the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.
-
4.2.2. Pentylenetetrazol (PTZ) Seizure Model
-
Objective: To assess the activity of 6-Amino-2-propylhexanoic acid in a model of myoclonic and generalized seizures, which is sensitive to drugs that enhance GABAergic transmission[13][14][15][16].
-
Methodology:
-
Administer varying doses of 6-Amino-2-propylhexanoic acid (or vehicle control) to rodents.
-
After the appropriate absorption time, administer a subcutaneous or intraperitoneal injection of a convulsive dose of pentylenetetrazol.
-
Observe the animals for a set period (e.g., 30 minutes) and score the severity of the seizures based on a standardized scale (e.g., Racine scale).
-
Determine the ED50 for the prevention of generalized seizures.
-
The following diagram outlines the proposed experimental workflow for evaluating the biological activity of 6-Amino-2-propylhexanoic acid.
Caption: Proposed experimental workflow for the biological evaluation of 6-Amino-2-propylhexanoic acid.
Concluding Remarks and Future Directions
6-Amino-2-propylhexanoic acid represents a molecule at the frontier of neuropharmacological research. Its structural similarity to known neuromodulatory agents suggests a high probability of interesting biological activity. However, the current lack of empirical data underscores a significant opportunity for discovery. The hypotheses and experimental protocols outlined in this guide provide a clear and scientifically rigorous path forward for researchers to elucidate the biological functions of this compound.
Future research should focus on a systematic evaluation of its effects on the GABAergic system and its potential as an anticonvulsant. Should these initial studies yield positive results, further investigations into its mechanism of action, pharmacokinetics, and safety profile will be warranted. The exploration of 6-Amino-2-propylhexanoic acid and its derivatives could potentially lead to the development of a new class of therapeutics for neurological disorders.
References
-
PubChem. 6-amino-2-oxohexanoic acid. National Center for Biotechnology Information. [Link]
-
Markowska, A., Markowski, A. R., & Jarocka-Karpowicz, I. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]
-
PubChem. 6-Aminohexanoic Acid. National Center for Biotechnology Information. [Link]
-
Ghodsi, R., & Asadi-Shekaari, M. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Current Molecular Pharmacology, 14(5), 725-740. [Link]
-
Wikipedia. Pregabalin. [Link]
-
Di Censo, B., Sipes, B., & Toney, G. M. (2023). Computational Identification of Blood–Brain Barrier-Permeant Microbiome Metabolites with Binding Affinity to Neurotransmitter Receptors in Neurodevelopmental Disorders. International Journal of Molecular Sciences, 24(13), 10805. [Link]
-
PubChem. 6-Amino-2-propylhexanoic acid. National Center for Biotechnology Information. [Link]
-
Peviani, M., Magnaghi, V., & Peviani, M. (2018). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. Scientific Reports, 8(1), 1-13. [Link]
-
Olsen, R. W. (2015). Characterization of GABA Receptors. Current Protocols in Pharmacology, 68(1), 1-3. [Link]
- Google Patents. (2018).
-
Silverman, R. B. (2010). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Accounts of Chemical Research, 43(3), 302-312. [Link]
-
Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150. [Link]
-
Kohn, H., & Stables, J. P. (2019). Synthesis and Anticonvulsant Activity of α-Amino Acid Amide Derivatives. Journal of Medicinal Chemistry, 62(20), 9131-9145. [Link]
-
Siddiqui, F. M., & Tadi, P. (2024). Valproic Acid. In StatPearls. StatPearls Publishing. [Link]
-
Shimada, T., & Yamagata, K. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), e57573. [Link]
-
Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., ... & Klein, T. E. (2012). Valproic acid pathway: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 22(8), 626-630. [Link]
-
Zaugg, J., Ebrahimi, S. N., Smiesko, M., & Hamburger, M. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(1), 143. [Link]
-
Luszczki, J. J. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. International Journal of Molecular Sciences, 24(13), 10805. [Link]
-
Organic Syntheses. ε-AMINOCAPROIC ACID. [Link]
-
Kohn, H., Sawhney, K. N., LeGall, P., Robertson, D. W., & Leander, J. D. (1993). Preparation and anticonvulsant activity of a series of functionalized. alpha.-aromatic and. alpha.-heteroaromatic amino acids. Journal of Medicinal Chemistry, 36(21), 3350-3359. [Link]
-
Belelli, D., Harrison, N. L., Maguire, J., Macdonald, R. L., Walker, M. C., & Cope, D. W. (2009). Methods for recording and measuring tonic GABAA receptor-mediated inhibition. British Journal of Pharmacology, 156(1), 1-12. [Link]
-
Paruszewski, R., Rostafińska-Suchar, G., Stępień, K., & Stables, J. P. (2001). Amino Acid Derivatives with Anticonvulsant Activity. Chemical & Pharmaceutical Bulletin, 49(12), 1617-1621. [Link]
-
Vogensen, S. B., Jørgensen, L., Borkar, N. R., Madsen, K. K., Wellendorph, P., Skovgaard-Petersen, J., ... & Clausen, R. P. (2015). Structure activity relationship of selective GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5670-5678. [Link]
-
Andrews, P. R., & Iskander, M. N. (1986). Structure and Conformations of GABA-Transaminase Inhibitors. II'(- Transition State Analogues. Australian Journal of Chemistry, 39(9), 1575-1584. [Link]
-
Sieghart, W. (2015). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Molecular Neuroscience, 8, 33. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Pregabalin?. [Link]
-
Romoli, M., & Perucca, E. (2020). Mechanism of Action of Valproic Acid and Its Derivatives. Epilepsy & Behavior, 103, 106815. [Link]
-
Chen, J. C., Rao, X., Wang, X., Li, Y., Shen, Y., & Gan, J. (2025). 2.6. Pentylenetetrazol (PTZ) Seizure Induction. Bio-protocol, 15(10), e1011319. [Link]
-
Cheméo. Chemical Properties of 6-Aminohexanoic acid. [Link]
-
JoVE. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. [Link]
-
Carriedo, S. G., Yin, H. Z., & Weiss, J. H. (2023). Valproic Acid Stimulates Release of Ca 2+ from InsP 3 -Sensitive Ca 2+ Stores. International Journal of Molecular Sciences, 24(13), 10805. [Link]
-
Toney, M. D. (2023). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. International Journal of Molecular Sciences, 24(13), 10805. [Link]
-
Cleveland Clinic Center for Continuing Education. (2006). Pregabalin (Lyrica®):Part I. [Link]
-
Schäfer, J., Jennewein, S., & Bühler, B. (2021). One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. Microbial Biotechnology, 14(3), 936-947. [Link]
-
Wikipedia. GABA receptor. [Link]
-
Melior Discovery. Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]
-
PubChem. 2-Propylhexanoic acid. National Center for Biotechnology Information. [Link]
-
Study.com. Pregabalin Uses, Interactions & Mechanism of Action. [Link]
-
Al-Qazzaz, M., Al-Horani, R. A., & Al-Sawalha, N. A. (2023). Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. Molecules, 28(13), 5121. [Link]
-
Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Synthetic Communications, 31(4), 579-586. [Link]
-
Storici, P., De Biase, D., Bossa, F., & John, R. A. (1999). Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin. The Journal of Biological Chemistry, 274(42), 29683-29688. [Link]
-
PubChem. 6-Amino-2-methylheptanoic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. 6-Amino-2-propylhexanoic acid | C9H19NO2 | CID 2832747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Computational Identification of Blood–Brain Barrier-Permeant Microbiome Metabolites with Binding Affinity to Neurotransmitter Receptors in Neurodevelopmental Disorders [mdpi.com]
- 5. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. Pregabalin - Wikipedia [en.wikipedia.org]
- 9. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pregabalin Uses, Interactions & Mechanism of Action | Study.com [study.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Amino Acid Derivatives with Anticonvulsant Activity [jstage.jst.go.jp]
- 13. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 16. meliordiscovery.com [meliordiscovery.com]
